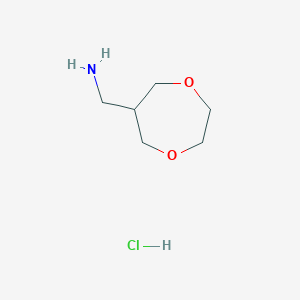![molecular formula C18H15BrN2O3S B2995556 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681229-71-0](/img/structure/B2995556.png)
2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with the linear formula C15H14BrNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 336.181 . The structure of this compound is not available in the sources I found.作用機序
Target of Action
The primary targets of 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide are the 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .
Mode of Action
The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors The activation of these receptors leads to a series of intracellular events, including the release of secondary messengers, which mediate the physiological responses .
Biochemical Pathways
The activation of the 5-HT2A and 5-HT2C receptors triggers several biochemical pathways. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers further activate protein kinase C (PKC), leading to various downstream effects such as changes in gene expression .
Pharmacokinetics
Given its structural similarity to other phenethylamine derivatives, it is likely to be well-absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The activation of 5-HT2A and 5-HT2C receptors by this compound can lead to various molecular and cellular effects. These may include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity . The exact effects would depend on the specific cells and tissues where these receptors are expressed.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target receptors. Additionally, the presence of other substances that also bind to 5-HT2A or 5-HT2C receptors could influence the compound’s efficacy by competing for the same binding sites .
実験室実験の利点と制限
One of the main advantages of 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is its potential applications in medical research. The compound has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, the compound's limitations include its low solubility in water, which can make it difficult to administer in vivo. Moreover, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties fully.
将来の方向性
There are several future directions for the research on 2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to evaluate the compound's toxicity, pharmacokinetics, and pharmacodynamics in vivo. Another potential direction is to investigate the compound's mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs of the compound. Additionally, the compound's potential applications in other areas, such as agriculture and food science, could be explored.
Conclusion:
This compound is a thiazole-containing compound that has shown potential applications in medical research. The compound's anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties make it a potential candidate for further development as a therapeutic agent. However, further studies are needed to elucidate its pharmacological properties fully and identify its molecular targets. The research on this compound has opened up several future directions for the development of new drugs and treatments for various diseases.
合成法
2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using different methods. One of the most common methods is the reaction of 2-bromoacetophenone with 2-amino-4-(2,5-dimethoxyphenyl)thiazole in the presence of a base. The reaction yields the desired compound with a good yield of up to 80%.
科学的研究の応用
2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has shown potential applications in medical research. It has been reported to exhibit anticancer activity against various cancer cell lines. The compound has also been found to inhibit the growth of bacteria and fungi. Moreover, it has been shown to possess anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-11-7-8-16(24-2)13(9-11)15-10-25-18(20-15)21-17(22)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXUGKFLFMVJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

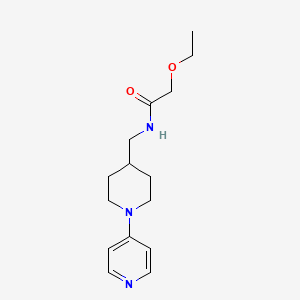
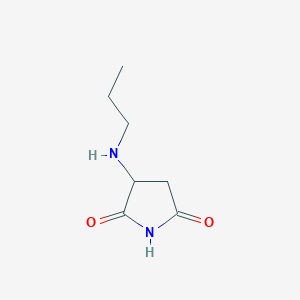
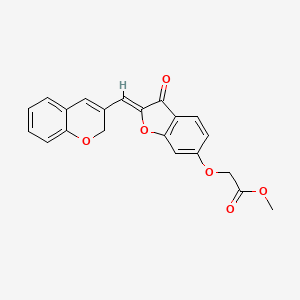

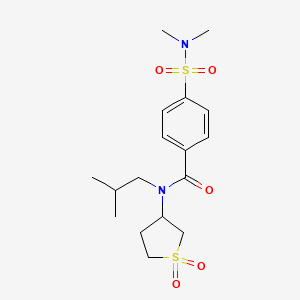
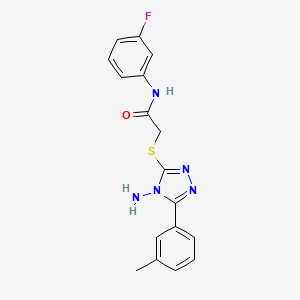
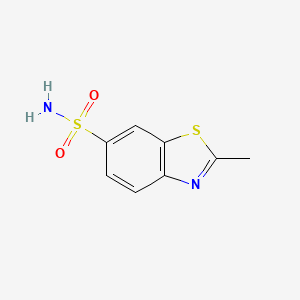
![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)
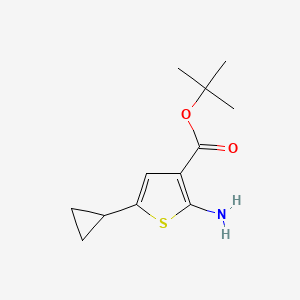

![2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995489.png)
![4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2995491.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2995493.png)
